2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a substituted tetrahydronaphthalene derivative. It serves as a key intermediate in the synthesis of Sertraline hydrochloride , a medication used to treat depression. This compound exists as a cis-trans isomeric mixture due to the presence of two chiral centers within its structure.
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that belongs to the class of tetrahydronaphthalene derivatives. It is primarily recognized for its role as an intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical industry. This compound is related to other significant compounds such as sertraline, which is an antidepressant.
Source: The compound can be sourced from chemical suppliers and is often produced as a by-product in the synthesis of related pharmaceuticals. Its structure and properties make it valuable in medicinal chemistry.
Classification: 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is classified as an amine and a hydrochloride salt. Its molecular formula is , and it has a molecular weight of approximately 197.71 g/mol.
The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be achieved through various methods:
The molecular structure of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 197.71 g/mol |
SMILES | CC1=C(C=CC2=C1C(=CN)C=C2)C |
InChI | InChI=1S/C11H15N.ClH/c1-3(12)4-5-8(2)9(6)10(11)7;1H |
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can participate in various chemical reactions:
The mechanism of action for compounds like 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride often involves modulation of neurotransmitter systems:
The primary applications of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2